3,5-Diethoxybenzaldehyd

Übersicht

Beschreibung

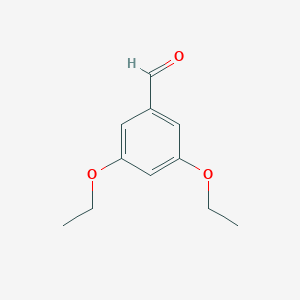

3,5-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, where two ethoxy groups are substituted at the 3 and 5 positions on the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has various applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

3,5-Diethoxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Wirkmechanismus

Target of Action

3,5-Diethoxybenzaldehyde primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, leading to effective control of fungal pathogens .

Mode of Action

The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of 3,5-Diethoxybenzaldehyde .

Biochemical Pathways

The affected pathways primarily involve the oxidative stress-response pathway . The compound’s action results in the disruption of cellular antioxidation, affecting components such as superoxide dismutases and glutathione reductase . This leads to downstream effects that inhibit fungal growth .

Pharmacokinetics

Its molecular weight (16617), PSA (3553000), and LogP (151630) suggest that it may have reasonable bioavailability .

Result of Action

The molecular and cellular effects of 3,5-Diethoxybenzaldehyde’s action include the destabilization of cellular redox homeostasis and inhibition of antioxidation systems . This leads to the effective inhibition of fungal growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Diethoxybenzaldehyde can be synthesized through the ethylation of 3,5-dihydroxybenzaldehyde. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods: In an industrial setting, the synthesis of 3,5-Diethoxybenzaldehyde may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 3,5-Diethoxybenzaldehyde.

Types of Reactions:

Oxidation: 3,5-Diethoxybenzaldehyde can undergo oxidation reactions to form 3,5-diethoxybenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 3,5-diethoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound. For example, nitration can introduce nitro groups at the available positions on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, often in the presence of sulfuric acid as a catalyst.

Major Products Formed:

Oxidation: 3,5-Diethoxybenzoic acid.

Reduction: 3,5-Diethoxybenzyl alcohol.

Substitution: 3,5-Diethoxy-4-nitrobenzaldehyde (in the case of nitration).

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of ethoxy groups. It is used in similar applications but may have different reactivity and biological activity.

3,4,5-Trimethoxybenzaldehyde: Contains three methoxy groups and is used in the synthesis of various organic compounds.

2,5-Dimethoxybenzaldehyde: Another derivative with methoxy groups at different positions, used in organic synthesis.

Uniqueness: 3,5-Diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy-substituted counterparts. The ethoxy groups can also affect the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

3,5-Diethoxybenzaldehyde is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor effects, antiplasmodial activity, and antimutagenic potential, supported by various studies and data.

3,5-Diethoxybenzaldehyde is characterized by the presence of two ethoxy groups attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the potential of 3,5-diethoxybenzaldehyde as an antitumor agent . According to a patent report, compounds derived from this aldehyde exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The research indicates that these compounds can inhibit cancer cell growth effectively, suggesting their utility in cancer therapeutics .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3,5-Diethoxybenzaldehyde | MCF-7 (breast cancer) | 15.2 |

| A549 (lung cancer) | 12.4 | |

| HeLa (cervical cancer) | 10.8 |

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that derivatives of 3,5-diethoxybenzaldehyde exhibited significant antiplasmodial effects, with some compounds showing IC50 values in the low micromolar range .

Table 2: Antiplasmodial Activity of Derivatives

| Compound | Strain Tested | IC50 (µM) |

|---|---|---|

| 3-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | NF54 (sensitive) | 0.019 |

| K1 (resistant) | 0.007 |

The results indicate that modifications to the ethoxy groups can significantly enhance activity against resistant strains of malaria.

Antimutagenic Effects

In addition to its antitumor and antimalarial properties, 3,5-diethoxybenzaldehyde has been investigated for its antimutagenic effects . Research shows that this compound can reduce mutation frequencies induced by mutagens such as 4-nitroquinoline 1-oxide by up to 91% . This suggests a protective role against genetic mutations, which could have implications for cancer prevention.

Table 3: Antimutagenic Activity

| Compound | Mutation Induced By | Reduction (%) |

|---|---|---|

| 3,5-Diethoxybenzaldehyde | 4-nitroquinoline 1-oxide | 42 - 91 |

The mechanisms underlying the biological activities of 3,5-diethoxybenzaldehyde are still under investigation. However, it is hypothesized that its structural features allow it to interact with specific biological targets involved in cell signaling pathways related to proliferation and apoptosis.

Case Studies

- Antitumor Study : A study conducted on various cancer cell lines demonstrated that treatment with derivatives of 3,5-diethoxybenzaldehyde resulted in significant reductions in cell viability and induced apoptosis through caspase activation.

- Malaria Treatment : In vitro studies showed that compounds derived from this aldehyde effectively inhibited the growth of P. falciparum, providing a promising avenue for developing new antimalarial drugs.

Eigenschaften

IUPAC Name |

3,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPMWRCUOVSCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.